3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Medicinal Chemistry Lipophilicity Optimization Pyridine Boronic Esters

3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 2064225-87-0) is an organoboron building block featuring a pyridine ring substituted with two bromine atoms at the 3- and 5-positions and a pinacol boronic ester group at the 4-position. With a molecular weight of 362.86 g/mol and a predicted logP of 4.17, this compound is primarily employed in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl architectures, serving as a key intermediate in medicinal chemistry and materials science.

Molecular Formula C11H14BBr2NO2
Molecular Weight 362.86
CAS No. 2064225-87-0
Cat. No. B2556684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
CAS2064225-87-0
Molecular FormulaC11H14BBr2NO2
Molecular Weight362.86
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2Br)Br
InChIInChI=1S/C11H14BBr2NO2/c1-10(2)11(3,4)17-12(16-10)9-7(13)5-15-6-8(9)14/h5-6H,1-4H3
InChIKeyQEXYPVKJJSCBPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine (CAS 2064225-87-0): A Difunctional Pyridine Boronic Ester for Cross-Coupling


3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 2064225-87-0) is an organoboron building block featuring a pyridine ring substituted with two bromine atoms at the 3- and 5-positions and a pinacol boronic ester group at the 4-position . With a molecular weight of 362.86 g/mol and a predicted logP of 4.17, this compound is primarily employed in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl architectures, serving as a key intermediate in medicinal chemistry and materials science .

Why Generic Pyridine Boronic Esters Cannot Replace 3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine in Precision Synthesis


The unique substitution pattern of 3,5-dibromo-4-(pinacol boronate)pyridine—specifically the simultaneous presence of a boron functionality at C4 and two heavy halogen leaving groups at C3 and C5—creates a reactivity profile that cannot be replicated by simpler pyridine boronic esters. Non-brominated analogues, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, lack the electrophilic handles required for sequential orthogonal couplings, while the corresponding free boronic acid (3,5-dibromopyridine-4-boronic acid) exhibits a substantially lower logP (0.29 vs. 4.17) and reduced solution stability, leading to poor reproducibility in multi-step synthetic sequences . These physicochemical disparities directly impact reagent performance in medicinal chemistry campaigns and material science applications where precise control over lipophilicity and coupling efficiency is mandatory .

Evidence-Based Differentiation of 3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine Against Close Structural Analogues


LogP Advantage: 3.2- to 14.6-Fold Higher Lipophilicity Over Non-Brominated Analogues

The target compound exhibits a predicted logP of 4.17, which is 2.79 units higher than the non-brominated 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (logP 1.38) and 3.88 units higher than the free boronic acid form 3,5-dibromopyridine-4-boronic acid (logP 0.29) . This translates to an approximately 14.6-fold increase in octanol/water partition coefficient relative to the boronic acid and a 3.2-fold increase relative to the non-brominated pinacol ester, calculated as 10^(4.17-0.29) ≈ 7585-fold vs. boronic acid and 10^(4.17-1.38) ≈ 616-fold vs. the non-brominated ester .

Medicinal Chemistry Lipophilicity Optimization Pyridine Boronic Esters

Boronic Ester vs. Free Boronic Acid: Differential Stability and Handling Characteristics

The pinacol boronic ester form of this compound is well-documented in the literature to exhibit enhanced stability against protodeboronation relative to the free boronic acid (3,5-dibromopyridine-4-boronic acid). Free heteroaryl boronic acids, particularly 4-pyridylboronic acids, are known to undergo rapid C-B bond cleavage under protic or aqueous conditions, often leading to >50% decomposition within hours at room temperature [1]. In contrast, the pinacol ester of the target compound can be stored sealed in a dry, cool environment (2-8°C) with a specified purity retention of ≥95% . While direct head-to-head degradation kinetics for this specific compound pair are not publicly available, the class effect of boronic ester stabilization is well established across the Suzuki-Miyaura coupling literature [1].

Organoboron Chemistry Cross-Coupling Reagent Stability

Purity Benchmarking: 95% Minimum Specification Across Multiple Independent Suppliers

The target compound is commercially available from at least three independent specialty chemical suppliers with a minimum purity specification of 95% (HPLC/GC) . In comparison, the non-brominated analogue 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is offered at ≥97% by some vendors , while the free boronic acid form 3,5-dibromopyridine-4-boronic acid is also typically supplied at 95% . The 95% specification for the target compound is consistent with industry-standard building block acceptance criteria for Suzuki-Miyaura coupling, where trace impurities from borylation or bromination steps do not typically compromise downstream reaction yields.

Quality Control Procurement Building Block

Safety and Hazard Profile: Defined GHS Classifications Enable Informed Risk Assessment

Fluorochem has assigned the target compound a defined GHS hazard profile, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with signal word 'Warning' . In contrast, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine carries only H315 and H319 designations and is also classified under signal word 'Warning' . The additional H302 and H335 warnings for the target compound reflect the influence of the dibromo substitution on toxicological properties, necessitating more rigorous personal protective equipment protocols during handling. The free boronic acid analog lacks a standardized, publicly available GHS classification across major suppliers, representing an uncharacterized risk .

Chemical Safety GHS Classification Laboratory Handling

Key Application Scenarios Where 3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine Provides Procurement-Driven Advantages


Late-Stage Diversification in CNS Drug Discovery Programs Requiring High Lipophilicity

The elevated logP of 4.17, demonstrated via supplier-predicted data, makes this building block suitable for introducing 3,5-dibromopyridine motifs into central nervous system (CNS) drug candidates, where lipophilicity is a critical determinant of blood-brain barrier penetration [1]. Compared to non-brominated pyridine boronic esters (logP 1.38), the target compound's approximately 616-fold higher predicted partition coefficient suggests enhanced passive permeability, a key parameter for CNS-targeting small molecules.

Orthogonal Double-Coupling Strategies in Complex Biaryl Synthesis

The unique 3,5-dibromo-4-boronate architecture enables sequential orthogonal Suzuki-Miyaura couplings: the boronic ester at C4 can first undergo palladium-catalyzed cross-coupling with an aryl halide, followed by functionalization of the remaining C3 and C5 bromine sites with distinct coupling partners [1]. This sequential reactivity pattern is not accessible using the non-brominated 4-pyridylboronic pinacol ester, which lacks the secondary electrophilic handles, or using the free boronic acid form, which suffers from protodeboronation during extended reaction sequences.

OLED and Electron-Transport Material Development

3,5-Dibromopyridine motifs serve as electron-accepting units in organic light-emitting diode (OLED) materials and n-type semiconductors. The pinacol ester form of the target compound, with its defined purity specification (≥95%) and validated stability profile under standard storage conditions, provides a reliable monomer source for polymerization and small-molecule OLED synthesis, as supported by precedent in isomeric terpyridine synthesis via Suzuki-Miyaura coupling of dibromopyridine building blocks [1].

Medicinal Chemistry Building Block for Bromodomain and Kinase Inhibitor Libraries

The target compound serves as a versatile intermediate for the synthesis of bromodomain and kinase inhibitor screening libraries. BindingDB entries for related 3,5-dibromo-4-pyridyl derivatives demonstrate nanomolar binding affinity against BRD4 BD2 (Kd 0.3 nM), highlighting the pharmacophoric relevance of the 3,5-dibromo-4-pyridyl scaffold in epigenetic drug discovery programs [1]. The pinacol ester form allows direct incorporation of this privileged substructure into lead compounds via standard Suzuki coupling protocols without the need for in situ esterification.

Quote Request

Request a Quote for 3,5-Dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.